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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126

(R)-IJNJ-31020028 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y2
receptor (Y2R), a G protein-coupled receptor (GPCR) implicated in a variety of physiological
processes, including appetite regulation, anxiety, and circadian rhythms. This guide provides a
comprehensive comparison of the binding affinity and functional activity of (R)-JNJ-31020028
at its primary target, the NPY Y2R, versus a panel of other GPCRs. The data presented herein
demonstrates the exceptional selectivity of this compound, making it a valuable tool for
researchers studying the physiological roles of the NPY Y2 receptor.

Quantitative Comparison of Binding Affinities

The selectivity of (R)-JNJ-31020028 has been rigorously evaluated through extensive in vitro
binding assays. The following table summarizes the binding affinities of (R)-JNJ-31020028 for
the human, rat, and mouse NPY Y2 receptors, as well as its selectivity against other human
NPY receptor subtypes.
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Selectivity
Receptor Species Assay Type Parameter Value vs. human
Y2R

Radioligand
NPY Y2R Human o pIC50 8.07[1][2]

Binding

Radioligand
NPY Y2R Rat o pIC50 8.22[1][3][2] N/A

Binding

Radioligand
NPY Y2R Mouse o pIC50 8.21[3] N/A

Binding

Radioligand >100-fold[1]
NPY Y1R Human

Binding [2]

Radioligand >100-fold[1]
NPY Y4R Human o

Binding [2]

Radioligand >100-fold[1]
NPY Y5R Human

Binding (2]

plC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher
pIC50 value indicates a higher binding affinity.

Furthermore, comprehensive selectivity screening has demonstrated that (R)-JNJ-31020028
exhibits negligible affinity for a wide range of other GPCRs, ion channels, and transporters. In a
broad panel of 50 different receptors, ion channels, and transporters, (R)-JNJ-31020028
showed no significant binding at concentrations up to 10 uM.[4] Additionally, it did not inhibit the
activity of 65 different kinases, further highlighting its specific mode of action.[4]

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and
functional antagonism of (R)-JNJ-31020028.

Radioligand Binding Assays

Objective: To determine the binding affinity (pIC50) of (R)-JNJ-31020028 for NPY receptors.
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Methodology:

Membrane Preparation: Membranes were prepared from KAN-Ts cells stably expressing the
human NPY Y2 receptor, or from rat hippocampus tissue for the rat Y2 receptor.

Radioligand: [*2°]]-Peptide YY ([*2°1]-PYY), a high-affinity radioligand for NPY receptors, was
used.

Assay Conditions: Membranes were incubated with a fixed concentration of [*2°[]-PYY and
increasing concentrations of the test compound, (R)-JNJ-31020028.

Incubation: The reaction was incubated to allow for competitive binding to reach equilibrium.

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber
filters.

Detection: The amount of bound radioactivity on the filters was quantified using a gamma
counter.

Data Analysis: The concentration of (R)-JNJ-31020028 that inhibits 50% of the specific
binding of [*2°I]-PYY (IC50) was determined by non-linear regression analysis. The pIC50
was then calculated as -log(IC50).

Functional Antagonism Assay (Calcium Mobilization)

Objective: To determine the functional antagonist activity (pKB) of (R)-JNJ-31020028 at the
human NPY Y2 receptor.

Methodology:

Cell Line: KAN-Ts cells expressing the human NPY Y2 receptor and a chimeric G protein
(Gqi5) were used. The Gqi5 protein allows the Gi-coupled Y2 receptor to signal through the
Gq pathway, leading to a measurable increase in intracellular calcium.

Calcium Indicator: Cells were loaded with a fluorescent calcium indicator dye (e.g., Fluo-4
AM).
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o Compound Treatment: Cells were pre-incubated with varying concentrations of (R)-JNJ-
31020028.

e Agonist Stimulation: The natural agonist, Peptide YY (PYY), was added to stimulate the Y2
receptors.

» Signal Detection: The change in fluorescence, corresponding to the increase in intracellular
calcium, was measured using a fluorescence plate reader.

» Data Analysis: The ability of (R)-JNJ-31020028 to inhibit the PYY-induced calcium response
was quantified, and the antagonist dissociation constant (KB) was calculated. The pKB was
then determined as -log(KB).[2]

Visualizing Experimental Workflow and Signaling
Pathways

To further clarify the experimental process and the underlying biological mechanism, the
following diagrams are provided.

Click to download full resolution via product page

Caption: Experimental workflow for assessing GPCR cross-reactivity.
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NPY Y2 Receptor Signaling Pathway

Neuropeptide Y (NPY) (R)-JNJ-31020028
(Agonist) (Antagonist)

Inhibits

Adenylyl Cyclase

Converts ATP to

A4

Activates

Protein Kinase A

Phosphorylates

CREB

Regulates
Gene Transcription

Click to download full resolution via product page

Caption: NPY Y2 receptor signaling pathway.
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In conclusion, the available data robustly demonstrates that (R)-JNJ-31020028 is a highly
selective antagonist for the NPY Y2 receptor with minimal cross-reactivity against other GPCRs
and kinases. This makes it an invaluable pharmacological tool for elucidating the specific roles
of the NPY Y2 receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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